molecular formula C8H11NO2 B8032445 6-Ethoxy-4-methylpyridin-3-OL

6-Ethoxy-4-methylpyridin-3-OL

Cat. No.: B8032445
M. Wt: 153.18 g/mol
InChI Key: DVMAGMFAJLRTLT-UHFFFAOYSA-N
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Description

6-Ethoxy-4-methylpyridin-3-OL is a pyridine derivative characterized by a hydroxyl group (-OH) at position 3, an ethoxy group (-OCH₂CH₃) at position 6, and a methyl group (-CH₃) at position 4. This substitution pattern confers unique physicochemical properties, such as solubility, polarity, and reactivity, which are influenced by the electron-donating effects of the methyl and ethoxy groups and the hydrogen-bonding capacity of the hydroxyl group.

Properties

IUPAC Name

6-ethoxy-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-4-6(2)7(10)5-9-8/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMAGMFAJLRTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Ethoxy-4-methylpyridin-3-OL can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-pyridinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Ethoxy-4-methylpyridin-3-OL undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methyl groups, especially under basic conditions.

Scientific Research Applications

6-Ethoxy-4-methylpyridin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methylpyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

a) Substituent Effects on Polarity and Solubility

  • The hydroxymethyl (-CH₂OH) group in 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-OL enhances hydrophilicity, contrasting with the methyl group in the target compound .

b) Halogenation and Molecular Weight

  • Halogenated derivatives (e.g., iodo and chloro substituents in ) exhibit higher molecular weights and may display altered reactivity, such as increased susceptibility to nucleophilic substitution or cross-coupling reactions.

c) Functional Group Diversity

Research Findings and Methodological Considerations

  • Synthetic Accessibility: Ethoxy and methyl groups are typically introduced via alkylation or etherification reactions, as seen in the synthesis of related pyridinols .

Biological Activity

6-Ethoxy-4-methylpyridin-3-OL is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group and a hydroxyl group, contributing to its chemical properties and interactions with biological systems. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its affinity for specific targets. Additionally, the ethoxy group may influence the compound's lipophilicity, facilitating membrane penetration and subsequent biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyridine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For example:

Microorganism Activity Reference
Escherichia coliInhibitory effect
Staphylococcus aureusModerate activity
Candida albicansEffective against growth

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in stimulated macrophages when treated with this compound. This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Case Study on Anti-inflammatory Effects :
    In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in a significant decrease in joint inflammation markers compared to placebo controls. This suggests its potential utility in treating inflammatory conditions.

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